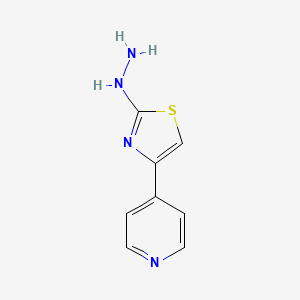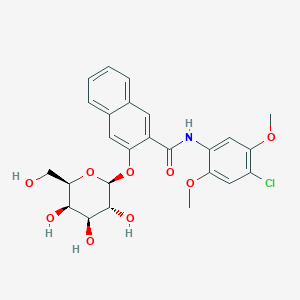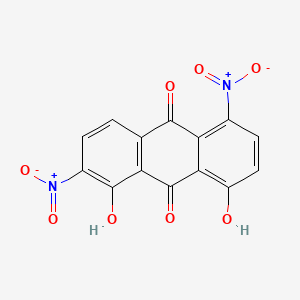
9,10-Anthracenedione, 1,8-dihydroxy-2,5-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dihydroxy-2,5-dinitroanthraquinone is a synthetic organic compound belonging to the anthraquinone family. It is characterized by the presence of two hydroxyl groups and two nitro groups attached to the anthraquinone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-2,5-dinitroanthraquinone typically involves the nitration of 1,8-dihydroxyanthraquinone. The process begins with the dissolution of 1,8-dihydroxyanthraquinone in a suitable solvent, followed by the addition of nitric acid under controlled conditions. The reaction mixture is then stirred and heated to facilitate the nitration process. The resulting product is purified through recrystallization .
Industrial Production Methods
Industrial production of 1,8-Dihydroxy-2,5-dinitroanthraquinone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Dihydroxy-2,5-dinitroanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminoanthraquinones.
Substitution: Various substituted anthraquinones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The antibacterial activity of 1,8-Dihydroxy-2,5-dinitroanthraquinone is primarily attributed to its ability to inhibit the enzyme phosphopantetheine adenylyltransferase (PPAT) in bacteria. This inhibition disrupts the bacterial metabolic processes, leading to bacteriostatic effects. The nitro groups in the compound play a crucial role in enhancing its affinity for the enzyme’s nucleotide-binding site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Dihydroxyanthraquinone: Lacks the nitro groups, resulting in different chemical and biological properties.
1,8-Dihydroxy-4-nitroanthraquinone: Contains only one nitro group, showing different inhibitory activity against enzymes.
Uniqueness
1,8-Dihydroxy-2,5-dinitroanthraquinone stands out due to its dual nitro groups, which significantly enhance its antibacterial activity and enzyme inhibition properties compared to its analogs .
Eigenschaften
CAS-Nummer |
39003-36-6 |
|---|---|
Molekularformel |
C14H6N2O8 |
Molekulargewicht |
330.21 g/mol |
IUPAC-Name |
1,8-dihydroxy-2,5-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6N2O8/c17-8-4-3-6(15(21)22)10-11(8)14(20)9-5(12(10)18)1-2-7(13(9)19)16(23)24/h1-4,17,19H |
InChI-Schlüssel |
WZFXDVLVEULHSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


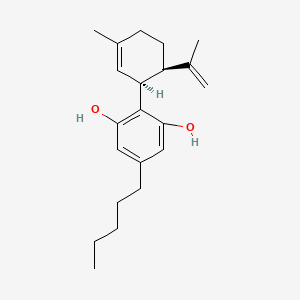
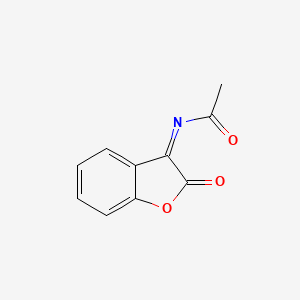
![(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
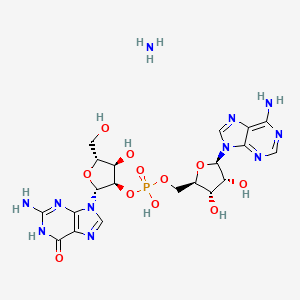
![Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]-](/img/structure/B13817528.png)

![Acetamide,N,N'-1,2-phenylenebis[2-[(2-methylpropyl) amino]-](/img/structure/B13817534.png)
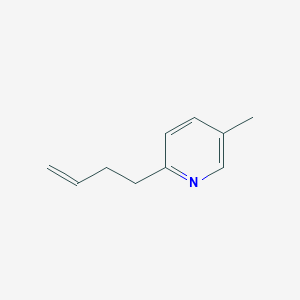
![Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane](/img/structure/B13817539.png)

